
4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a compound named “Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” was synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . Another study reported the synthesis of new dihydropyrimidinone analogs via the Biginelli reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been established by techniques such as FTIR, HRESIMS, 1D and 2D NMR .Chemical Reactions Analysis
The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(2,4-DIMETHOXYSTYRYL)-1-METHYLPYRIDINIUM IODIDE” has a molecular weight of 383.22 .Wissenschaftliche Forschungsanwendungen
Substituent Effects on Mononuclear and Dinuclear Complexes
A study on mononuclear trimethylplatinum(IV) complexes, which included derivatives like 4-ethylpyridine, revealed that the formation of mononuclear and dinuclear complexes in solution is influenced by electronic and steric effects of the pyridine substituents. The research highlighted the formation of iodo-bridged dinuclear complexes and provided insights into their crystal structures, showcasing the role of substituents in shaping molecular architecture and interactions (Ghosh et al., 2015).
Nonlinear Optical Applications
New Organic Ionic Crystals for Nonlinear Optics
A new organic ionic crystal, 4-(dimethylamino)-1-ethylpyridinium iodide (DMAEPI), was synthesized and characterized. The crystal, belonging to the orthorhombic space group Pmn21, showed promising potential for frequency conversion of diode lasers in second-order nonlinear optics. Its significant second-harmonic coefficient and favorable cutoff wavelength highlight its applicability in advanced optical technologies (Kosuge et al., 2001).
Intramolecular Charge Transfer in Hemicyanine Dyes
Solvatochromic Properties and Charge Transfer in Hemicyanine Dyes
4-[2-(4-Dimethylaminophenyl)ethenyl]-1-methylpyridinium iodide, a solvatochromic dye, was explored for its potential in Langmuir−Blodgett (LB) film preparations. Quantum chemical calculations, alongside a cylindrical solvation model, were used to understand the dye's intramolecular charge transfer and the formation of a twisted intramolecular charge transfer (TICT) state. The study provided valuable insights into the electronic structure and solvent interactions of the dye, contributing to the understanding of its behavior in various solvent environments (Cao et al., 1998).
Dye-Sensitized Solar Cells
Binary Ionic Liquid Electrolytes in Dye-Sensitized Solar Cells
Research on N-(2-hydroxyethyl)ethylenediaminium iodides (HEEDAIs) and N-(2-hydroxyethyl)piperazinium iodides (HEPIs) unveiled their thermal properties and their effects on redox behavior in binary ionic liquid electrolytes. HEEDAI, in particular, was recognized for its ability to suppress recombination in TiO2 conduction bands, enhancing the performance of dye-sensitized solar cells. This study sheds light on the potential of such compounds in improving the efficiency and stability of solar cell technologies (Yang et al., 2011).
Eigenschaften
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.HI/c1-4-18-11-9-14(10-12-18)5-6-15-7-8-16(19-2)13-17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASQIUYKFBKCN-IPZCTEOASA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)OC)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
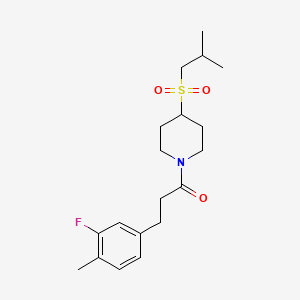
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
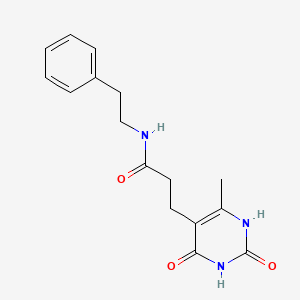
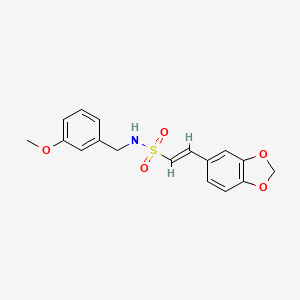
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

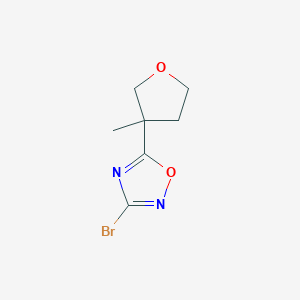
![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)
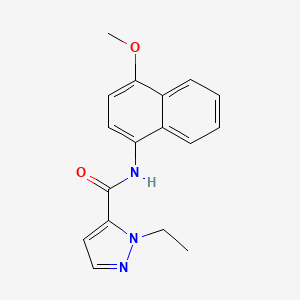
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)
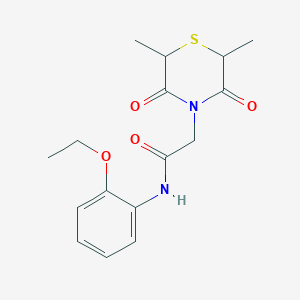

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

